2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine
Overview
Description
2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine is a heterocyclic compound that contains both pyridine and pyrazole rings. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of chlorine atoms and the pyrazole moiety contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been shown to have affinity towards binding cholinesterase (ache and bche) active sites . This suggests that 2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine might also interact with these enzymes.
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that this compound might inhibit cholinesterase enzymes, thereby affecting the breakdown of acetylcholine, a neurotransmitter, in the nervous system .
Biochemical Pathways
If it does inhibit cholinesterase enzymes as suggested, it would affect the cholinergic pathway, leading to an increase in acetylcholine levels . This could have downstream effects on various neurological processes, including memory and muscle control.
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
If it does inhibit cholinesterase enzymes, it could lead to an increase in acetylcholine levels, affecting various neurological processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its absorption and distribution . Additionally, temperature and humidity can affect the stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine typically involves the reaction of 2-chloro-4-pyridinecarboxaldehyde with 4-chloro-1H-pyrazole in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and a base like potassium carbonate or sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-(1H-pyrazol-1-yl)pyridine
- 2-chloro-5-(4-chloro-1H-pyrazol-1-yl)pyridine
- 4-chloro-3-(1H-pyrazol-1-yl)pyridine
Uniqueness
2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine is unique due to the presence of both chlorine atoms and the pyrazole moiety, which contribute to its distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-chloro-4-[(4-chloropyrazol-1-yl)methyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3/c10-8-4-13-14(6-8)5-7-1-2-12-9(11)3-7/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNOPWZQDVXQKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN2C=C(C=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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